(5Z)-3-(2,3-dimethylphenyl)-5-(3-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Description

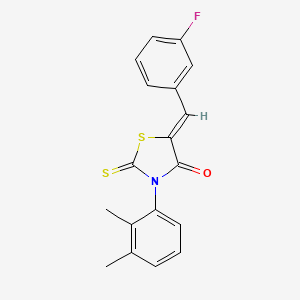

The compound (5Z)-3-(2,3-dimethylphenyl)-5-(3-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine-derived thiazolidinone family, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Its structure features a 2,3-dimethylphenyl substituent at position 3 and a 3-fluorobenzylidene group at position 4. The Z-configuration of the benzylidene double bond is critical for maintaining planarity and optimizing intermolecular interactions .

Synthesis: The compound is synthesized via a condensation reaction between 2-thioxothiazolidin-4-one and 3-fluorobenzaldehyde in the presence of a base (e.g., K₂CO₃) . This method aligns with protocols used for analogous derivatives, where aldehydes with varying substituents are reacted with rhodanine precursors .

Properties

IUPAC Name |

(5Z)-3-(2,3-dimethylphenyl)-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNOS2/c1-11-5-3-8-15(12(11)2)20-17(21)16(23-18(20)22)10-13-6-4-7-14(19)9-13/h3-10H,1-2H3/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBTXCMFEWVWCM-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC(=CC=C3)F)SC2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidinones typically involves the cyclization of thiosemicarbazones with α-haloketones or α-haloesters. For the compound , the synthetic route may involve the following steps:

Formation of Thiosemicarbazone: Reacting 2,3-dimethylphenylhydrazine with carbon disulfide and an appropriate aldehyde or ketone to form the thiosemicarbazone intermediate.

Cyclization: The thiosemicarbazone is then cyclized with 3-fluorobenzylidene bromide under basic conditions to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Thiazolidinones can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the thiazolidinone ring can yield thiazolidines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylidene group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

Thiazolidinones are studied for their potential as intermediates in organic synthesis and as ligands in coordination chemistry.

Biology

These compounds exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The specific compound may be investigated for its potential to inhibit certain enzymes or pathways in pathogenic organisms.

Medicine

Thiazolidinones have been explored as potential therapeutic agents for various diseases, including diabetes, cancer, and infectious diseases. The fluorobenzylidene and dimethylphenyl groups may enhance the compound’s activity and selectivity.

Industry

In the industrial sector, thiazolidinones can be used as additives in materials science, such as in the development of polymers with specific properties.

Mechanism of Action

The mechanism of action of thiazolidinones often involves the inhibition of specific enzymes or receptors. For example, they may inhibit enzymes involved in the biosynthesis of essential biomolecules in pathogens, leading to their antimicrobial effects. The fluorobenzylidene group may enhance binding affinity to the target enzyme or receptor.

Comparison with Similar Compounds

Substituent Effects at Position 3 (R₁)

The 2,3-dimethylphenyl group in the target compound contrasts with other R₁ groups in analogs:

- 3-Phenyl : Found in (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (), this simpler aryl group reduces steric hindrance but may decrease metabolic stability compared to dimethyl-substituted analogs .

- Morpholine/Piperazine : Derivatives like (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-(morpholin-1-yl)-1,3-thiazol-4(5H)-one () exhibit improved solubility due to nitrogen-containing heterocycles, which are absent in the target compound .

Substituent Effects at Position 5 (Benzylidene R₂)

The 3-fluorobenzylidene group in the target compound is compared to other benzylidene substituents:

- 2-Nitrobenzylidene : In (5Z)-3-(2-hydroxyethyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one (), the nitro group is strongly electron-withdrawing, which may increase reactivity but reduce stability compared to the electron-withdrawing yet less reactive fluorine .

- 2-Hydroxybenzylidene : (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one () forms intramolecular hydrogen bonds, stabilizing the crystal lattice, whereas the fluorine in the target compound relies on weaker van der Waals interactions .

Physicochemical and Structural Properties

Research Findings and Implications

- Synthetic Efficiency : The target compound’s synthesis mirrors methods for analogs but avoids complex purification steps required for nitro or hydroxy derivatives .

- Biological Activity : While direct activity data for the target compound is absent, fluorine substituents in related molecules are associated with enhanced bioavailability and target binding .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and critical optimization parameters for (5Z)-3-(2,3-dimethylphenyl)-5-(3-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one?

- Answer : The synthesis typically involves a multi-step process:

- Step 1 : Condensation of a substituted benzaldehyde (e.g., 3-fluorobenzaldehyde) with a thiazolidinone precursor under reflux conditions.

- Step 2 : Introduction of the 2,3-dimethylphenyl group via nucleophilic substitution or coupling reactions.

Critical parameters include temperature control (70–100°C), solvent choice (ethanol, DMF, or acetic acid), and catalysts (piperidine or pyridine) to optimize yields (60–85%) and purity (>95%) . - Optimization : Microwave-assisted synthesis can reduce reaction times, while continuous flow reactors improve reproducibility .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., Z-configuration of the benzylidene group) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects by-products .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 385.2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial potency) across studies?

- Answer : Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa for anticancer activity) or bacterial strains (Gram-positive vs. Gram-negative) .

- Structural Analogues : Minor substituent changes (e.g., 3-fluorobenzylidene vs. 4-fluorobenzylidene) alter target selectivity. Validate findings using dose-response curves (IC₅₀ values) and comparative SAR studies .

Q. What strategies mitigate solubility challenges in in vitro and in vivo studies?

- Answer :

- Co-solvents : Use DMSO (≤0.1% v/v) for in vitro assays to prevent cytotoxicity .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) to enhance aqueous solubility without compromising activity .

- Nanoparticle Formulation : Encapsulate in PEGylated liposomes to improve bioavailability .

Q. How do computational models (e.g., molecular docking) inform the compound’s mechanism of action?

- Answer :

- Target Prediction : Docking into COX-2 or EGFR active sites (PDB IDs: 5KIR, 1M17) identifies potential binding modes .

- MD Simulations : Assess stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns) to prioritize targets .

- Validation : Correlate docking scores (in silico Ki) with experimental IC₅₀ values from kinase inhibition assays .

Q. What role does the thioxo group play in modulating reactivity and bioactivity?

- Answer :

- Reactivity : The thioxo group participates in tautomerization (thione ↔ thiol), influencing electrophilicity and nucleophilic attack sites .

- Bioactivity : It enhances hydrogen bonding with enzymatic targets (e.g., thioredoxin reductase) and stabilizes π-π stacking with aromatic residues .

Q. How can multi-step synthesis challenges (e.g., low yields in cyclization steps) be addressed?

- Answer :

- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Solvent Optimization : Switch from ethanol to DMF for higher polarity, improving intermediate solubility .

- Workflow Adjustments : Employ tandem reactions (e.g., one-pot synthesis) to minimize purification losses .

Methodological Tables

Table 1 : Key Synthetic Parameters and Outcomes

| Step | Reaction Type | Optimal Conditions | Yield (%) | Purity (%) | Ref |

|---|---|---|---|---|---|

| 1 | Condensation | Ethanol, 80°C, 6h | 75 | 90 | [1] |

| 2 | Cyclization | DMF, ZnCl₂, 100°C | 62 | 95 | [3] |

Table 2 : Biological Activity Across Studies

| Study | Activity Type | Model System | IC₅₀/EC₅₀ (μM) | Ref |

|---|---|---|---|---|

| A | Anticancer | MCF-7 | 12.4 | [2] |

| B | Antimicrobial | S. aureus | 8.7 | [6] |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.